molecular formula C11H20N4 B13625321 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine

1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine

Cat. No.: B13625321
M. Wt: 208.30 g/mol
InChI Key: DKRGQANTNALWAY-UHFFFAOYSA-N
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Description

1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine is a compound that features a piperidine ring attached to a pyrazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings allow the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of piperidine and pyrazole moieties, which may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(3-piperidin-1-ylpropyl)pyrazol-3-amine

InChI

InChI=1S/C11H20N4/c12-11-5-10-15(13-11)9-4-8-14-6-2-1-3-7-14/h5,10H,1-4,6-9H2,(H2,12,13)

InChI Key

DKRGQANTNALWAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C=CC(=N2)N

Origin of Product

United States

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